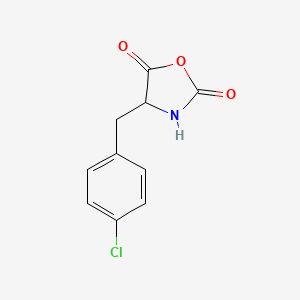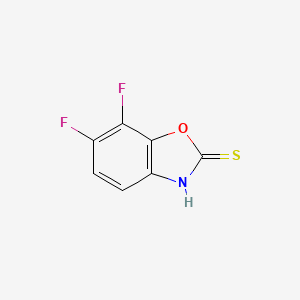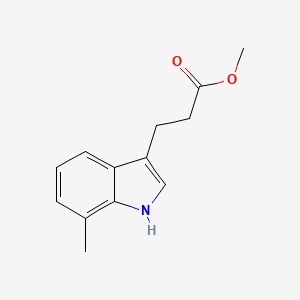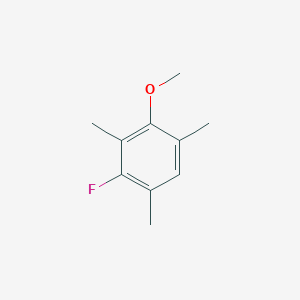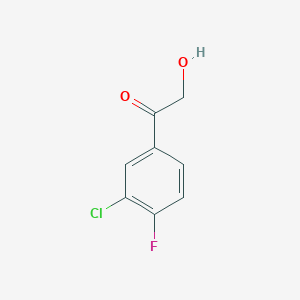![molecular formula C10H12N4O4 B11719842 N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11719842.png)
N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a complex organic compound characterized by the presence of deuterium atoms and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline typically involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:
Formation of the butan-2-ylideneamino group: This involves the reaction of butan-2-one with an appropriate amine under controlled conditions to form the imine.
Introduction of deuterium atoms: Deuterium can be introduced through isotopic exchange reactions, often using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where nitro groups are replaced by amino groups.
Substitution: Compounds with new functional groups replacing the nitro groups.
Scientific Research Applications
N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a model compound in studies of isotopic effects and reaction mechanisms.
Biology: Potential use in labeling studies due to the presence of deuterium atoms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The deuterium atoms may influence the reaction kinetics and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[(Z)-butan-2-ylideneamino]-2,3,5-trihydro-4,6-dinitroaniline: Similar structure but with hydrogen instead of deuterium.
N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-diaminoaniline: Similar structure but with amino groups instead of nitro groups.
Uniqueness
The presence of deuterium atoms in N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline makes it unique, as it allows for the study of isotopic effects on chemical reactions and biological processes. Additionally, the combination of nitro groups and deuterium atoms provides a distinct set of chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H12N4O4 |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7-/i4D,5D,6D |
InChI Key |
WPWSANGSIWAACK-FNHRZNQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C(/C)\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11719768.png)
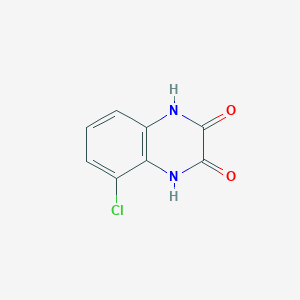
![3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)
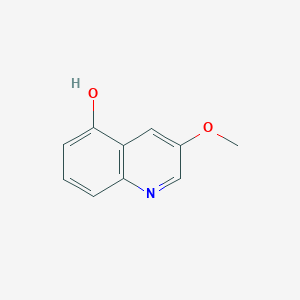
![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)
![tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B11719805.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11719816.png)
